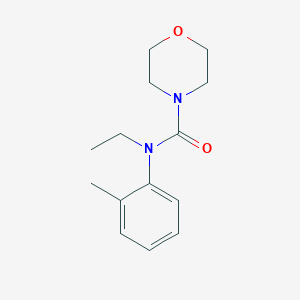
N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide, also known as etomidate, is a medication primarily used for anesthesia induction. It was first synthesized in 1964 and has been widely used in clinical practice since then. Etomidate is a short-acting intravenous anesthetic that is commonly used for procedures such as endoscopy, cardioversion, and intubation.
作用机制
Etomidate acts on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibitory neurotransmission in the central nervous system. It enhances the activity of GABA by increasing the opening time of the chloride ion channel, resulting in hyperpolarization of the cell membrane and inhibition of neuronal activity. This leads to a state of anesthesia characterized by unconsciousness, amnesia, and analgesia.
Biochemical and Physiological Effects:
Etomidate has minimal effects on cardiovascular and respiratory function, making it a popular choice for induction of anesthesia in patients with cardiovascular and respiratory compromise. It has also been shown to have minimal effects on renal and hepatic function. However, N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide has been associated with adrenal suppression, which can lead to a decrease in cortisol production and potentially increase the risk of infection and mortality in critically ill patients.
实验室实验的优点和局限性
Etomidate has several advantages for use in laboratory experiments. It has a short onset and offset time, making it ideal for studies that require rapid induction and recovery from anesthesia. It also has minimal effects on cardiovascular and respiratory function, which allows for the study of other physiological processes without interference. However, N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide has limitations in that it can cause adrenal suppression, which can confound the results of experiments involving the hypothalamic-pituitary-adrenal axis.
未来方向
Future research on N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide could focus on developing new formulations that minimize the risk of adrenal suppression. Additionally, studies could be conducted to investigate the effects of this compound on other physiological processes, such as immune function and inflammation. Finally, research could be conducted to investigate the potential use of this compound as a treatment for conditions such as epilepsy and anxiety disorders.
合成方法
Etomidate is synthesized by reacting 2-ethyl-1,3-dimethyl-5-nitrobenzene with morpholine in the presence of sodium ethoxide. The resulting nitro compound is then reduced with iron powder to produce the amine. This amine is then reacted with ethyl chloroformate to form the final product, N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide.
科学研究应用
Etomidate has been extensively studied in scientific research for its use as an anesthetic agent. It has been shown to be effective for induction of anesthesia with minimal cardiovascular and respiratory effects. Etomidate has also been studied for its use in critically ill patients, where it has been shown to be effective and safe for use in patients with sepsis and acute respiratory distress syndrome.
属性
IUPAC Name |
N-ethyl-N-(2-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-16(13-7-5-4-6-12(13)2)14(17)15-8-10-18-11-9-15/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCMDCNENPNXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)
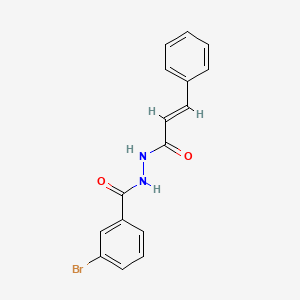

![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
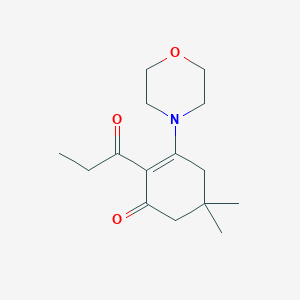
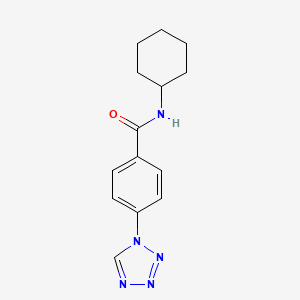
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)
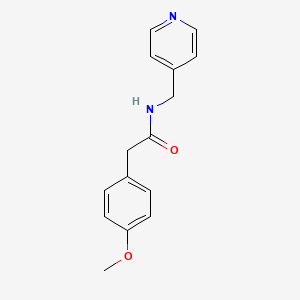

![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)
![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)